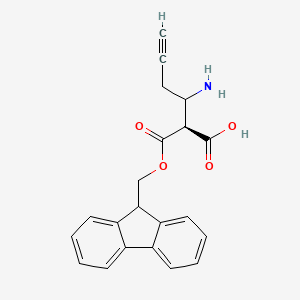
Fmoc-(S)-3-Amino-5-hexynoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-3-Amino-5-hexynoicacid is a compound that involves the fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of Fmoc-(S)-3-Amino-5-hexynoicacid involves solid-phase peptide synthesis (SPPS), which is the most commonly used method for the production of peptides . The key steps of Fmoc-SPPS include: anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α-Fmoc-protected and acid-activated amino acids, and removal of the side chain protecting groups .Molecular Structure Analysis
The molecular structure of Fmoc-(S)-3-Amino-5-hexynoicacid is influenced by the Fmoc group. The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The chemical reactions involving Fmoc-(S)-3-Amino-5-hexynoicacid are primarily related to its role as a protecting group in peptide synthesis . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Applications De Recherche Scientifique
Peptide-Based Hydrogels for Biomedical Applications
Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks, making them suitable for biological, biomedical, and biotechnological purposes. Researchers have explored Fmoc-derivatized cationic hexapeptides (referred to as series K) as a scaffold for bioprinting applications. Among these, Fmoc-K3 hydrogel stands out as a potential material for tissue engineering. It exhibits remarkable rigidity (G’ = 2526 Pa) and fully supports cell adhesion, survival, and duplication .
Cell Culture Substrates
Fmoc-functionalized hydrogels provide a physiologically relevant environment for in vitro experiments. They can serve as substrates for cell culture, allowing researchers to study cell behavior, proliferation, and differentiation.
Mécanisme D'action
Target of Action
Fmoc-(S)-3-Amino-5-hexynoicacid, also known as (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The compound works by reacting with the amine group of an amino acid to form a carbamate . This reaction protects the amine group from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group during the formation of peptide bonds, allowing for the synthesis of peptides of significant size and complexity .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions and can be readily removed by a base .
Result of Action
The primary result of the action of Fmoc-(S)-3-Amino-5-hexynoicacid is the protection of the amine group during peptide synthesis. This protection allows for the efficient and accurate synthesis of peptides, contributing to advancements in fields such as drug discovery, biochemistry, and molecular biology .
Action Environment
The action of Fmoc-(S)-3-Amino-5-hexynoicacid is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed by a base . Therefore, the pH of the reaction environment is a critical factor in the efficacy and stability of this compound. Other factors, such as temperature and solvent, may also influence its action.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-18(22)19(20(23)24)21(25)26-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-19H,7,12,22H2,(H,23,24)/t18?,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDGHPWUHCBEJ-GGYWPGCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC([C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-5-hexynoicacid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

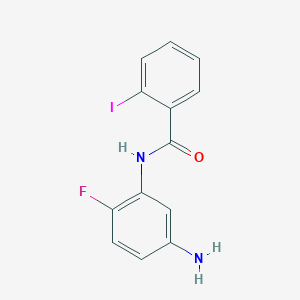

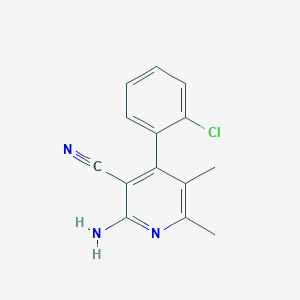
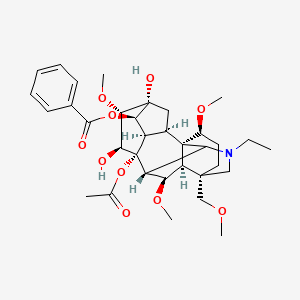

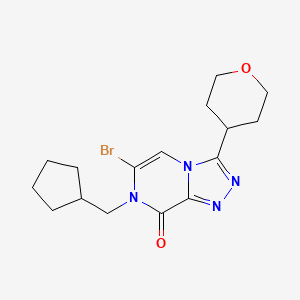
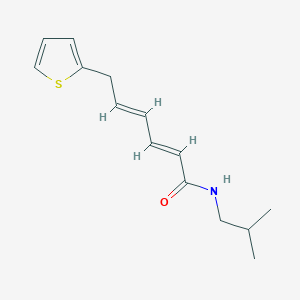

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2769742.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2769750.png)
![7-(furan-2-yl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769751.png)
![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)